

Technical Guide: 4-tert-Octylphenol-¹³C₆ (CAS: 1173020-24-0)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-tert-Octylphenol-¹³C₆, a stable isotopelabeled internal standard crucial for the accurate quantification of 4-tert-octylphenol, a wellknown environmental contaminant and endocrine-disrupting chemical. This document outlines its chemical and physical properties, details its application in analytical methodologies, and discusses the biological signaling pathways impacted by its unlabeled analogue.

Physicochemical and Product Data

Quantitative data for 4-tert-Octylphenol-13C₆ has been compiled from various suppliers and presented in the tables below for easy reference and comparison.[1][2][3][4][5]

Table 1: Chemical Identifiers and Properties



Property	Value	
CAS Number	1173020-24-0[1][2]	
Unlabeled CAS No.	140-66-9[2]	
Molecular Formula	¹³ C ₆ C ₈ H ₂₂ O[2]	
Molecular Weight	212.28 g/mol [1][2][3][4]	
Accurate Mass	212.1872[2]	
Isotopic Purity	>99%[5]	
Chemical Purity	>95% (HPLC)[2], 98%[5]	
Format	Neat Solid or Solution[2][4]	
Storage Temperature	+4°C[2] or -20°C (as solution)	

Table 2: Supplier-Specific Product Information

Supplier	Product Format	Concentration
LGC Standards	Neat	N/A
MedChemExpress	Solid	N/A
Santa Cruz Biotechnology	Solid	N/A
Cambridge Isotope Labs	Solution in Methanol	100 μg/mL[4]
Sigma-Aldrich	Solution in Acetone	10 μg/mL

Experimental Protocols

4-tert-Octylphenol-¹³C₆ is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantification of 4-tert-octylphenol in biological and environmental matrices. The following is a generalized experimental protocol for the analysis of 4-tert-octylphenol in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



Objective: To determine the concentration of 4-tert-octylphenol in a urine sample.

Materials:

- · Urine sample
- 4-tert-Octylphenol-¹³C₆ internal standard (ISTD) spiking solution (e.g., 1 mg/L in acetonitrile)
 [1]
- β-glucuronidase enzyme
- Acetate buffer (pH 5)
- Acetonitrile
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges
- LC-MS/MS system

Methodology:

- · Sample Preparation:
 - Thaw frozen urine samples to room temperature.
 - To a 1 mL aliquot of urine, add a known amount of the 4-tert-Octylphenol-¹³C₆ ISTD spiking solution.
 - Add acetate buffer to adjust the pH to 5.
 - Add β-glucuronidase to enzymatically hydrolyze the conjugated forms of 4-tertoctylphenol.[1]
 - Incubate the sample (e.g., at 37°C for a specified time).
- Solid Phase Extraction (SPE):

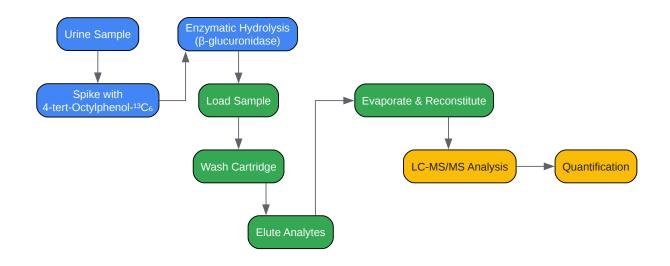


- Condition the SPE cartridge with methanol followed by water.
- Load the prepared urine sample onto the SPE cartridge.
- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the analytes using a suitable C18 analytical column.
 - Detect and quantify the native 4-tert-octylphenol and the ¹³C₆-labeled internal standard using tandem mass spectrometry, typically in negative ion mode.[7]
 - Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Quantification:
 - A calibration curve is generated using standards of unlabeled 4-tert-octylphenol and a constant concentration of the ¹³C₆-labeled internal standard.
 - The concentration of 4-tert-octylphenol in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the internal standard.

Mandatory Visualizations

Below are diagrams illustrating a typical experimental workflow and a relevant signaling pathway.





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